molecular formula C6H6ClNO B1581833 2-Chloro-3-methoxypyridine CAS No. 52605-96-6

2-Chloro-3-methoxypyridine

Cat. No. B1581833
CAS RN: 52605-96-6
M. Wt: 143.57 g/mol
InChI Key: CCVNZKGBNUPYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04305944

Procedure details

3-methoxy-2-(1H)pyridone, 10 g. (0.08 mole), 12.3 g. (0.08 mole) of phosphorus oxychloride, and 11.9 g. (0.08 mole) of N,N-diethylaniline are combined in a suitable reaction vessel and heated at reflux for 20 hrs. The reaction mixture was allowed to cool, and was then mixed with 200 ml. of water and ice. The aqueous mixture was extracted with ether and the extracts dried over magnesium sulfate. The drying agent was then removed by filtration and the solvent was removed from the filtrate by distillation in vacuo. The residue was extracted with 160 ml. of boiling hexane and the hexane extracts decanted from the residue while still hot. The hexane solution was cooled in ice resulting in precipitation of the desired produce, weight 7.5 g., m.p. 46°-48°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
0.08 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=O)[NH:5][CH:6]=[CH:7][CH:8]=1.P(Cl)(Cl)([Cl:12])=O.C(N(CC)C1C=CC=CC=1)C>O>[Cl:12][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(NC=CC1)=O
Step Two
Name
Quantity
0.08 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0.08 mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hrs
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was then mixed with 200 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 160 ml
CUSTOM
Type
CUSTOM
Details
of boiling hexane and the hexane extracts decanted from the residue while still hot
TEMPERATURE
Type
TEMPERATURE
Details
The hexane solution was cooled in ice resulting in precipitation of the
CUSTOM
Type
CUSTOM
Details
desired produce

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.